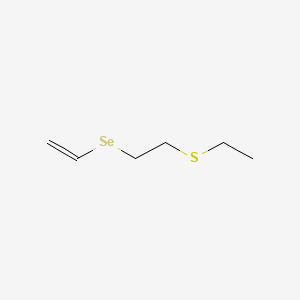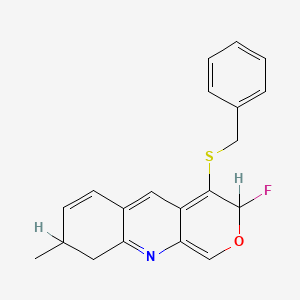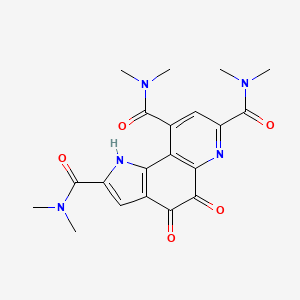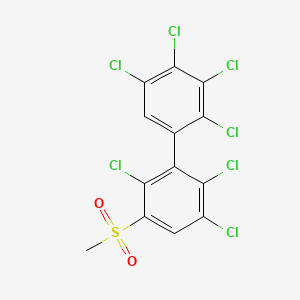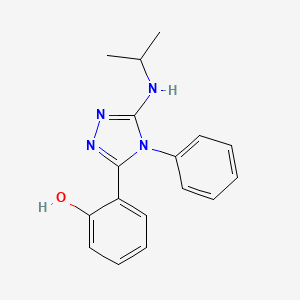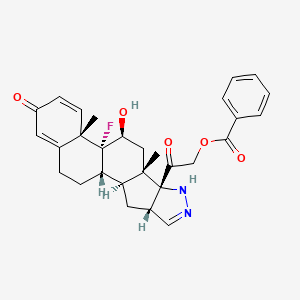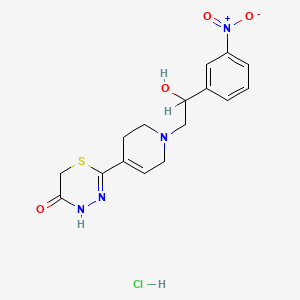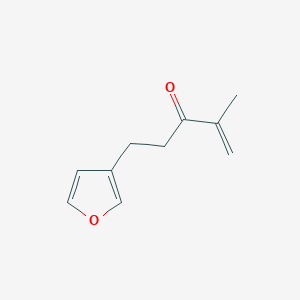
Dipotassium hydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium hydroquinone is a chemical compound that belongs to the class of quinones. Quinones are a group of organic compounds characterized by a fully conjugated cyclic dione structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium hydroquinone can be synthesized through several methods. One common method involves the reaction of hydroquinone with potassium hydroxide. The reaction typically occurs in an aqueous solution, where hydroquinone is dissolved and then treated with an excess of potassium hydroxide. The reaction proceeds as follows:
C6H4(OH)2+2KOH→C6H4(OK)2+2H2O
This reaction results in the formation of this compound and water.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where hydroquinone and potassium hydroxide are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of hydroquinone to this compound. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.
化学反应分析
Types of Reactions
Dipotassium hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form dipotassium benzoquinone. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where one or both of the potassium ions are replaced by other cations or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Various cationic reagents
Major Products Formed
Oxidation: Dipotassium benzoquinone
Reduction: Hydroquinone
Substitution: Various substituted hydroquinone derivatives
科学研究应用
Dipotassium hydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other quinone derivatives.
Biology: this compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.
Industry: this compound is used in the production of dyes, antioxidants, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of dipotassium hydroquinone involves its redox properties. It can act as both an electron donor and acceptor, making it useful in redox reactions. In biological systems, this compound can inhibit the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition reduces melanin production, making it effective as a skin depigmenting agent .
相似化合物的比较
Dipotassium hydroquinone can be compared with other quinone derivatives such as:
Hydroquinone: Similar in structure but lacks the potassium ions. It is also used as a skin depigmenting agent.
Benzoquinone: An oxidized form of hydroquinone, used in various chemical reactions.
Naphthoquinone: A larger quinone derivative with applications in dye production and as a vitamin K precursor.
This compound is unique due to its potassium ions, which enhance its solubility in water and make it more reactive in certain chemical reactions.
属性
CAS 编号 |
4554-13-6 |
|---|---|
分子式 |
C6H4K2O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
dipotassium;benzene-1,4-diolate |
InChI |
InChI=1S/C6H6O2.2K/c7-5-1-2-6(8)4-3-5;;/h1-4,7-8H;;/q;2*+1/p-2 |
InChI 键 |
RQXKQINPEUUWMD-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1[O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


